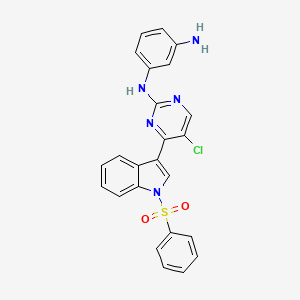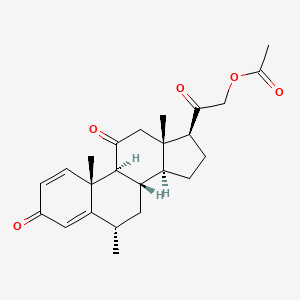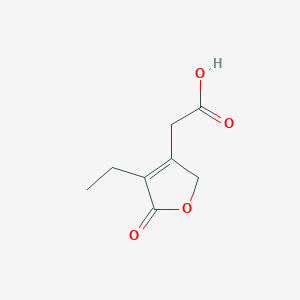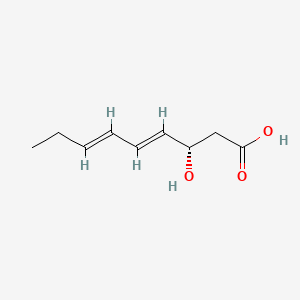
(S)-2,4-Dihydroxybutanoic Acid Lithium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2,4-Dihydroxybutanoic Acid Lithium Salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a lithium salt derivative of (S)-2,4-Dihydroxybutanoic Acid, which is known for its role in biochemical processes and potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,4-Dihydroxybutanoic Acid Lithium Salt typically involves the reaction of (S)-2,4-Dihydroxybutanoic Acid with a lithium-containing reagent. One common method is to dissolve (S)-2,4-Dihydroxybutanoic Acid in an appropriate solvent, such as water or an alcohol, and then add lithium hydroxide or lithium carbonate. The reaction is usually carried out at room temperature and monitored until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving precise control of temperature, pH, and reagent concentrations.
化学反应分析
Types of Reactions
(S)-2,4-Dihydroxybutanoic Acid Lithium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
(S)-2,4-Dihydroxybutanoic Acid Lithium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biochemical marker.
Medicine: Research is ongoing into its potential therapeutic uses, including its role in treating certain metabolic disorders.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
作用机制
The mechanism of action of (S)-2,4-Dihydroxybutanoic Acid Lithium Salt involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an enzyme inhibitor or activator, influencing metabolic processes. The lithium ion component can also play a role in modulating neurotransmitter activity and cellular signaling pathways.
相似化合物的比较
Similar Compounds
®-2,4-Dihydroxybutanoic Acid Lithium Salt: The enantiomer of the compound, which may have different biological activities.
2,4-Dihydroxybutanoic Acid Sodium Salt: A similar compound with sodium instead of lithium, which can have different chemical and biological properties.
2,4-Dihydroxybutanoic Acid Potassium Salt: Another similar compound with potassium, used in different applications.
Uniqueness
(S)-2,4-Dihydroxybutanoic Acid Lithium Salt is unique due to its specific stereochemistry and the presence of the lithium ion. This combination can result in distinct chemical reactivity and biological activity compared to its analogs with different metal ions or stereochemistry.
属性
分子式 |
C4H7LiO4 |
|---|---|
分子量 |
126.1 g/mol |
IUPAC 名称 |
lithium;(2S)-2,4-dihydroxybutanoate |
InChI |
InChI=1S/C4H8O4.Li/c5-2-1-3(6)4(7)8;/h3,5-6H,1-2H2,(H,7,8);/q;+1/p-1/t3-;/m0./s1 |
InChI 键 |
PJHHPJLVTCAOHC-DFWYDOINSA-M |
手性 SMILES |
[Li+].C(CO)[C@@H](C(=O)[O-])O |
规范 SMILES |
[Li+].C(CO)C(C(=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline](/img/structure/B13848537.png)
![3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine;hydrochloride](/img/structure/B13848542.png)




![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester](/img/structure/B13848604.png)

